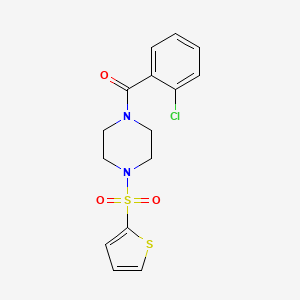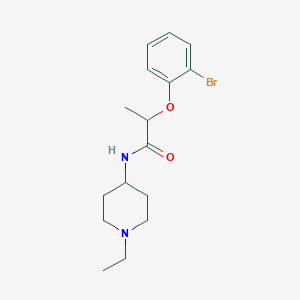![molecular formula C15H25NO2 B4431500 methyl [1-(1-adamantyl)propyl]carbamate](/img/structure/B4431500.png)
methyl [1-(1-adamantyl)propyl]carbamate
Vue d'ensemble
Description
Methyl [1-(1-adamantyl)propyl]carbamate, also known as AChE inhibitor, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of acetylcholinesterase (AChE), an enzyme that plays a crucial role in the nervous system by breaking down the neurotransmitter acetylcholine (ACh).
Mécanisme D'action
Methyl [1-(1-adamantyl)propyl]carbamate works by inhibiting the activity of this compound, which leads to an accumulation of ACh in the synaptic cleft. This results in an increase in the duration and intensity of cholinergic neurotransmission, which can have both beneficial and harmful effects. The mechanism of action of this compound is similar to that of other this compound inhibitors such as donepezil and rivastigmine.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are complex and depend on the dose, duration of exposure, and individual susceptibility. In general, this compound inhibition can lead to an increase in ACh levels, which can have both beneficial and harmful effects. Beneficial effects include improved cognitive function, memory, and learning, while harmful effects include muscle weakness, respiratory failure, and seizures.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl [1-(1-adamantyl)propyl]carbamate has several advantages for lab experiments. It is a potent and selective this compound inhibitor that can be used to study the role of this compound in the nervous system. It is also relatively stable and easy to synthesize. However, there are also some limitations to its use. For example, it can be toxic at high doses and can have off-target effects on other enzymes and receptors.
Orientations Futures
There are several future directions for research on methyl [1-(1-adamantyl)propyl]carbamate. One area of interest is the development of new this compound inhibitors with improved selectivity and safety profiles. Another area of interest is the investigation of the role of this compound in neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, there is a need for further research on the biochemical and physiological effects of this compound inhibition, particularly in relation to cognitive function, memory, and learning.
Conclusion
In conclusion, this compound is a potent this compound inhibitor that has been widely used in scientific research. It has several advantages for lab experiments, including its potency and selectivity. However, it also has some limitations, including its toxicity at high doses. Future research on this compound should focus on the development of new this compound inhibitors with improved safety profiles and the investigation of the role of this compound in neurodegenerative diseases.
Applications De Recherche Scientifique
Methyl [1-(1-adamantyl)propyl]carbamate has been widely used in scientific research as an this compound inhibitor. It has been used to study the role of this compound in the nervous system and to develop new treatments for diseases such as Alzheimer's and Parkinson's. It has also been used to investigate the effects of this compound inhibition on cognitive function, memory, and learning.
Propriétés
IUPAC Name |
methyl N-[1-(1-adamantyl)propyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2/c1-3-13(16-14(17)18-2)15-7-10-4-11(8-15)6-12(5-10)9-15/h10-13H,3-9H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDYCKCXMZTZXMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C12CC3CC(C1)CC(C3)C2)NC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



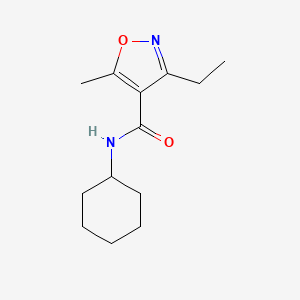
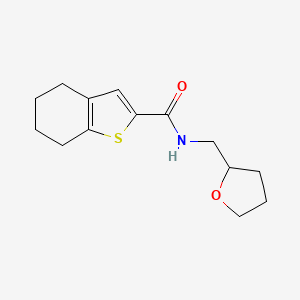
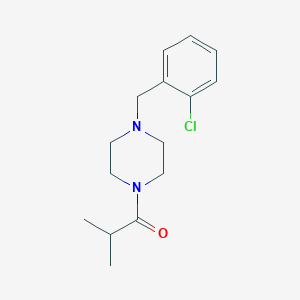
![2-[(1-adamantylacetyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B4431447.png)

![1-[2-(2,5-dichlorophenoxy)propanoyl]piperidine](/img/structure/B4431453.png)
![5-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-2-thiophenecarboxamide](/img/structure/B4431460.png)

![N-(4-ethyl-3-{[(2-methoxyphenyl)amino]carbonyl}-5-methyl-2-thienyl)-5-methyl-3-isoxazolecarboxamide](/img/structure/B4431472.png)
![4-methyl-1-[(5-methyl-2-thienyl)carbonyl]piperidine](/img/structure/B4431489.png)
